molecular formula C12H11ClFNO2 B8684512 4-Chloro-5-cyclopentyloxy-2-fluorophenylisocyanate CAS No. 129143-43-7

4-Chloro-5-cyclopentyloxy-2-fluorophenylisocyanate

Cat. No. B8684512
M. Wt: 255.67 g/mol
InChI Key: WOLIEQSETJAFDZ-UHFFFAOYSA-N
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Patent
US05639915

Procedure details

A 20-L stainless steel vessel equipped with a mechanical stirrer and a dropping funnel was charged with a solution of 4-chloro-5-cyclopentyloxy-2-fluorophenylisocyanate (4.00 kg, 15.6 mol) and methyl 2-hydroxy-3-methyl-3-butenoate (2.40 kg; purity=ca. 90%; 18.4 mol) in toluene (10 L). To the solution being cooled in an ice water bath, triethylamine (40 mL) was added dropwise slowly enough to ensure against the increase in the temperature of the solution. The solution was stirred at the same temperature for 3 h until TLC confirmed that the starting materials had disappeared. Subsequently, potassium carbonate (200 g) was added and, with the resulting methanol being removed with a fitted distillator, the mixture was stirred under heating in a water bath (100° C.) for 5 h. After completion of the reaction, the reaction mixture was washed with 1N HCl (10 L), 1N sodium hydroxide (10 L) and again with 1N HCl (10 L). The toluene layer was dried with anhydrous magnesium sulfate and the solvent was distilled off under vacuum; thereafter, hexane was added in an amount about one half of the resulting oil and the mixture was left to stand at room temperature, thereby producing 3N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropyliden-2,4-oxazolidinedione as whitish yellow solids (4.19 kg, 11.8 mol; yield=75.7%; primary crystal). MP: 104.5°-105.0° C. 1H-NMR(CDCl3,TMS,ppm): δ1.49-1.97(8H,m), 2.03(3H,s), 2.31(3H,s), 4.73(1H,m), 6.88(1H,d,JHF =6.6Hz), 7.33(1H,d,JHF =8.5Hz). IR (KBr disk, cm-1): 2970, 1815, 1740, 1500, 1200.
[Compound]
Name
20-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
2.4 kg
Type
reactant
Reaction Step Two
Quantity
10 L
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:6][C:5]([N:14]=[C:15]=[O:16])=[C:4]([F:17])[CH:3]=1.[OH:18][CH:19]([C:24]([CH3:26])=[CH2:25])[C:20]([O:22]C)=O.C(N(CC)CC)C.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CO>[Cl:1][C:2]1[C:7]([O:8][CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13]2)=[CH:6][C:5]([N:14]2[C:20](=[O:22])[C:19](=[C:24]([CH3:26])[CH3:25])[O:18][C:15]2=[O:16])=[C:4]([F:17])[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
20-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 kg
Type
reactant
Smiles
ClC1=CC(=C(C=C1OC1CCCC1)N=C=O)F
Name
Quantity
2.4 kg
Type
reactant
Smiles
OC(C(=O)OC)C(=C)C
Name
Quantity
10 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at the same temperature for 3 h until TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the solution being cooled in an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
increase in the temperature of the solution
CUSTOM
Type
CUSTOM
Details
removed with a fitted distillator
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with 1N HCl (10 L), 1N sodium hydroxide (10 L) and again with 1N HCl (10 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene layer was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under vacuum
ADDITION
Type
ADDITION
Details
thereafter, hexane was added in an amount about one half of the resulting oil
WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
to stand at room temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1OC1CCCC1)N1C(OC(C1=O)=C(C)C)=O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.